molecular formula C14H20N4O6S B13405046 (2E)-2-methoxyimino-2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoylamino]-1,3-thiazol-4-yl]acetic acid

(2E)-2-methoxyimino-2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoylamino]-1,3-thiazol-4-yl]acetic acid

Cat. No.: B13405046
M. Wt: 372.40 g/mol
InChI Key: GGQBZAQDZRIQNC-GIJQJNRQSA-N
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Description

(2E)-2-methoxyimino-2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoylamino]-1,3-thiazol-4-yl]acetic acid is a complex organic compound with a unique structure that includes a thiazole ring, an oxime group, and multiple amide linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-methoxyimino-2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoylamino]-1,3-thiazol-4-yl]acetic acid typically involves multiple steps, including the formation of the thiazole ring, the introduction of the oxime group, and the coupling of various amide linkages. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-methoxyimino-2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoylamino]-1,3-thiazol-4-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile oxides.

    Reduction: The oxime group can be reduced to form amines.

    Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and pH levels to ensure optimal reaction rates and product yields.

Major Products Formed

The major products formed from these reactions can include nitrile oxides, amines, and various substituted thiazole derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(2E)-2-methoxyimino-2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoylamino]-1,3-thiazol-4-yl]acetic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (2E)-2-methoxyimino-2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoylamino]-1,3-thiazol-4-yl]acetic acid involves its interaction with specific molecular targets and pathways. This can include binding to enzymes or receptors, inhibiting or activating specific biochemical pathways, and inducing cellular responses. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2E)-2-methoxyimino-2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoylamino]-1,3-thiazol-4-yl]acetic acid include other thiazole derivatives, oxime-containing compounds, and amide-linked molecules.

Uniqueness

What sets this compound apart is its unique combination of functional groups and structural features, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H20N4O6S

Molecular Weight

372.40 g/mol

IUPAC Name

(2E)-2-methoxyimino-2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoylamino]-1,3-thiazol-4-yl]acetic acid

InChI

InChI=1S/C14H20N4O6S/c1-7(15-13(22)24-14(2,3)4)10(19)17-12-16-8(6-25-12)9(11(20)21)18-23-5/h6-7H,1-5H3,(H,15,22)(H,20,21)(H,16,17,19)/b18-9+

InChI Key

GGQBZAQDZRIQNC-GIJQJNRQSA-N

Isomeric SMILES

CC(C(=O)NC1=NC(=CS1)/C(=N\OC)/C(=O)O)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C(=O)NC1=NC(=CS1)C(=NOC)C(=O)O)NC(=O)OC(C)(C)C

Origin of Product

United States

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